molecular formula C7H7N3 B1596321 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4999-42-2

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1596321
CAS No.: 4999-42-2
M. Wt: 133.15 g/mol
InChI Key: PCQAWIQBHIFTFL-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic aromatic organic compound belonging to the triazolo[1,5-a]pyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of enaminonitriles with hydrazine hydrate under microwave irradiation, which facilitates the formation of the triazolo[1,5-a]pyridine core without the need for a catalyst[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be employed to modify the compound's structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, which can have different biological and chemical properties.

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine has found applications in various scientific research fields:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is similar to other triazolo[1,5-a]pyridine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

  • [1,2,4]Triazolo[1,5-a]pyridine

These compounds share the triazolo[1,5-a]pyridine core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQAWIQBHIFTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964482
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4999-42-2
Record name 4999-42-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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